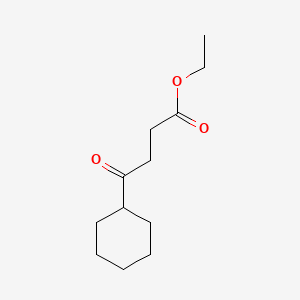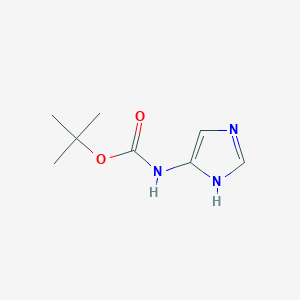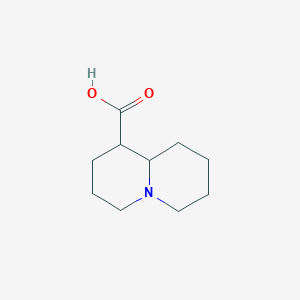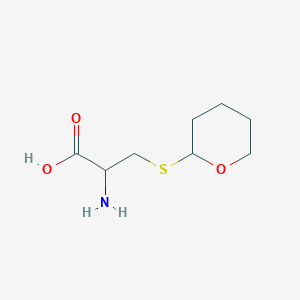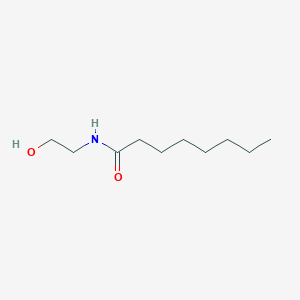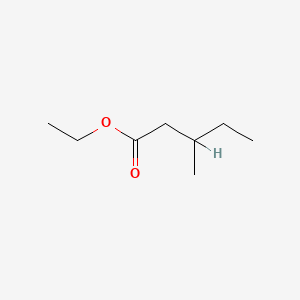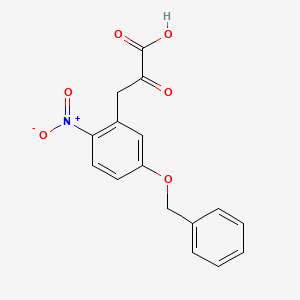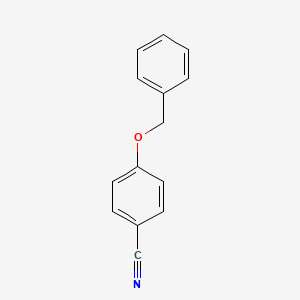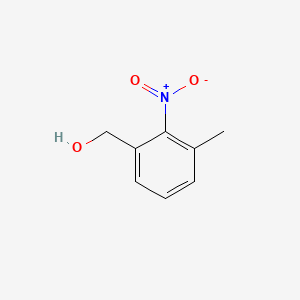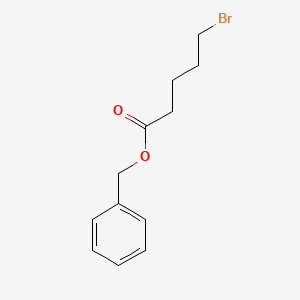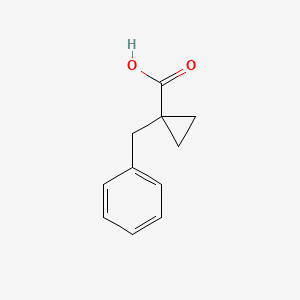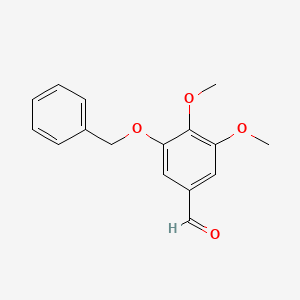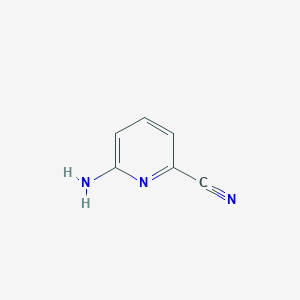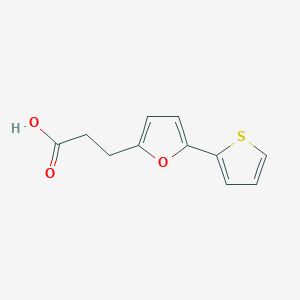
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (TFP) is a small molecule that has been studied for its potential applications in various areas of scientific research. It is a derivative of propionic acid, and is found naturally in some plant species. TFP has been studied for its potential use in various areas of scientific research, such as biochemistry, physiology, and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Applications De Recherche Scientifique
-
5-Furan-2yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol
- Application : These compounds were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .
- Methods : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .
- Results : The thiol-thione tautomeric equilibrium of these compounds is described .
-
2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
- Application : This compound, also known as “Tafamidis”, and its meglumine salts are used in the treatment of cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis .
- Methods : The patent describes an improved process for the preparation of this compound or its pharmaceutically acceptable salts .
- Results : The compound is approved under the brand names Vyndamax® and Vyndaqel® respectively by USFDA .
-
1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene
- Application : This compound was synthesized in 83% yield by the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .
- Methods : The synthesis involved the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .
- Results : The compound was synthesized in 83% yield .
Propriétés
IUPAC Name |
3-(5-thiophen-2-ylfuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPPCCQUCTDJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

